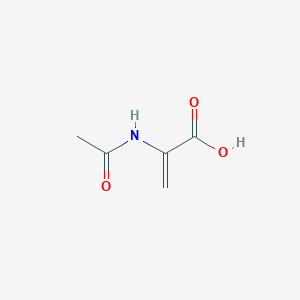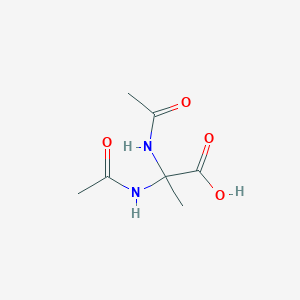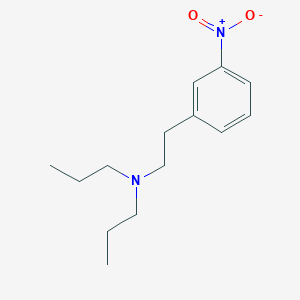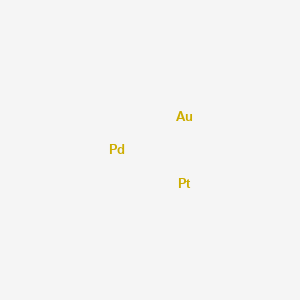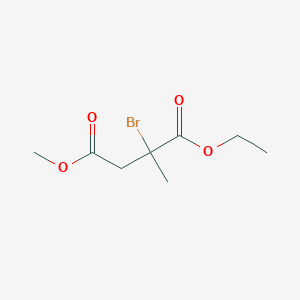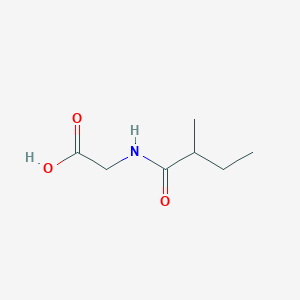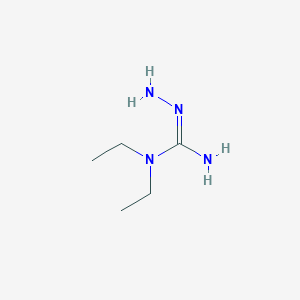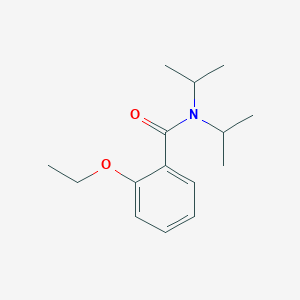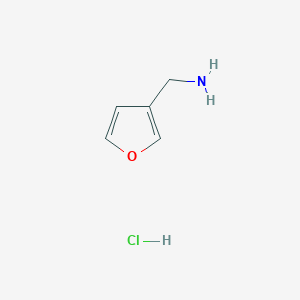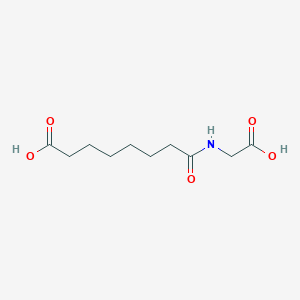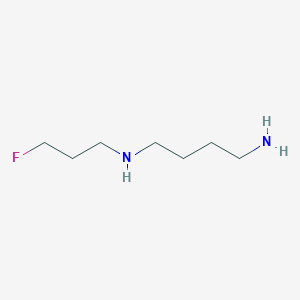![molecular formula C20H18O5 B135216 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione CAS No. 135635-83-5](/img/structure/B135216.png)
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione, also known as emodin, is a natural anthraquinone derivative found in various plants, including rhubarb, aloe vera, and Polygonum cuspidatum. Emodin has been widely studied for its potential therapeutic applications due to its diverse biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-diabetic effects.
作用机制
Emodin exerts its diverse biological activities through various mechanisms, including the inhibition of protein kinases, topoisomerases, and NF-κB signaling pathways. Emodin has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and increase the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), a transcription factor involved in glucose and lipid metabolism.
生化和生理效应
Emodin has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of inflammation, inhibition of viral replication, and improvement of glucose metabolism and insulin sensitivity. Emodin has also been shown to have antioxidant and anti-aging effects by reducing oxidative stress and increasing the expression of anti-aging genes.
实验室实验的优点和局限性
Emodin has several advantages for lab experiments, including its low toxicity, high stability, and easy availability. However, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has some limitations, including its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione may have off-target effects and interact with other cellular components, which may complicate the interpretation of experimental results.
未来方向
Future research on 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Moreover, future studies should investigate the optimal dosing, bioavailability, and pharmacokinetics of 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione in vivo, as well as its potential side effects and interactions with other drugs. Finally, future research should explore the development of novel 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione derivatives with improved efficacy, bioavailability, and selectivity for specific therapeutic targets.
合成方法
Emodin can be synthesized from various starting materials, including 1,3,6,8-tetrahydroxyanthraquinone, 1,3-dihydroxyanthraquinone, and 1,3,8-trihydroxyanthraquinone. The most common method for 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione synthesis is the oxidative demethylation of 1,3,8-trimethoxyanthraquinone using a strong oxidant, such as potassium permanganate or chromic acid.
科学研究应用
Emodin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, viral infections, and metabolic disorders. Emodin has been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of topoisomerase II, activation of caspase-3, and inhibition of NF-κB signaling. Emodin has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, 1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione has been shown to have anti-viral effects against various viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus. Emodin has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
属性
CAS 编号 |
135635-83-5 |
|---|---|
产品名称 |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
分子式 |
C20H18O5 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C20H18O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,13,21,24H,8-9H2,1-2H3 |
InChI 键 |
ZTVTUCVOMPBGIG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
规范 SMILES |
CC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O)O |
同义词 |
SM 196B SM-196 B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
